molecular formula C25H25O4P B14296880 Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate CAS No. 111949-70-3

Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate

Cat. No.: B14296880
CAS No.: 111949-70-3
M. Wt: 420.4 g/mol
InChI Key: RJOBJUALXOCMRE-UHFFFAOYSA-N
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Description

Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate is a complex organic compound with a unique structure that includes a phosphonate group attached to an indene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate typically involves the reaction of 1-hydroxy-2,3-diphenyl-1H-indene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could lead to a variety of phosphonate derivatives .

Scientific Research Applications

Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the indene backbone allows the compound to interact with various biological molecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (1-hydroxy-2,3-diphenyl-1H-indol-3-yl)phosphonate
  • Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-one)phosphonate

Uniqueness

Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate is unique due to its specific structure, which includes both a phosphonate group and an indene backbone. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

CAS No.

111949-70-3

Molecular Formula

C25H25O4P

Molecular Weight

420.4 g/mol

IUPAC Name

1-diethoxyphosphoryl-2,3-diphenylinden-1-ol

InChI

InChI=1S/C25H25O4P/c1-3-28-30(27,29-4-2)25(26)22-18-12-11-17-21(22)23(19-13-7-5-8-14-19)24(25)20-15-9-6-10-16-20/h5-18,26H,3-4H2,1-2H3

InChI Key

RJOBJUALXOCMRE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)O)OCC

Origin of Product

United States

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